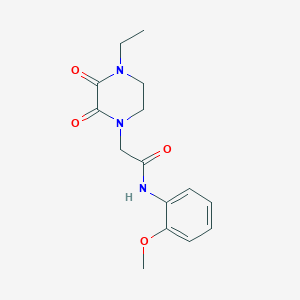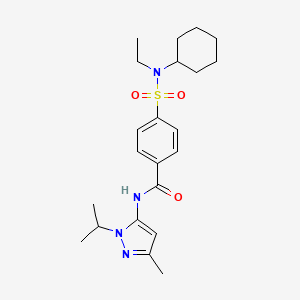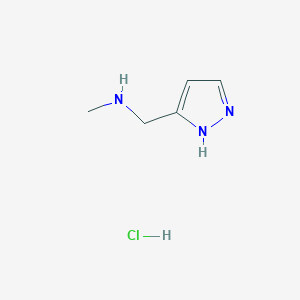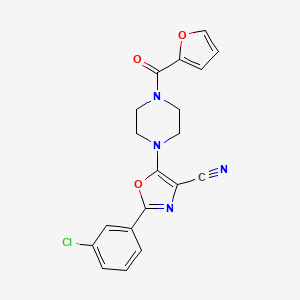
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H19F2N3O2S and its molecular weight is 439.48. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Novel synthetic routes and characterization methods for pyrazole derivatives, including those with specific substitutions similar to the structure , have been developed to enhance the variety of available compounds for further biological evaluation. These methods often involve multi-step syntheses, providing access to diverse derivatives for potential applications in medicinal chemistry and material science (McLaughlin et al., 2016).
Crystal Structure Analysis : The crystal structure analysis of related pyrazole derivatives provides insights into their molecular geometry, intermolecular interactions, and potential binding modes with biological targets. Such studies are crucial for understanding the compound's pharmacophore and optimizing its biological activity (Abdel-Wahab et al., 2013).
Biological Activities
Antimicrobial Activity : Some pyrazole derivatives have shown significant antimicrobial properties, suggesting their potential as novel therapeutic agents against various bacterial and fungal infections. The structure-activity relationship (SAR) studies of these compounds can lead to the design of more potent and selective antimicrobial agents (Sowmya et al., 2018).
Antiproliferative and Cytotoxic Activities : Research into pyrazole derivatives has also indicated their potential antiproliferative and cytotoxic activities against various cancer cell lines. These findings support the exploration of pyrazole-based compounds as possible anticancer drugs, with studies focusing on their mechanism of action and specificity towards cancerous cells over normal cells (Shi et al., 2020).
Enzyme Inhibition : The design and synthesis of pyrazole derivatives targeting specific enzymes, such as xanthine oxidase and various cholinesterases, have been explored. These compounds offer a basis for developing new treatments for diseases like gout, Alzheimer's, and other neurodegenerative conditions, highlighting the importance of enzyme inhibition studies (Qi et al., 2015).
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(thiophen-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2S/c24-18-6-1-4-16(10-18)13-28-14-21(22(29)26-12-20-8-3-9-31-20)23(27-28)30-15-17-5-2-7-19(25)11-17/h1-11,14H,12-13,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTXISBJOJFCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B2804532.png)
![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B2804533.png)
![(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2804538.png)
![2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2804539.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804541.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2804543.png)




![Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride](/img/structure/B2804549.png)

